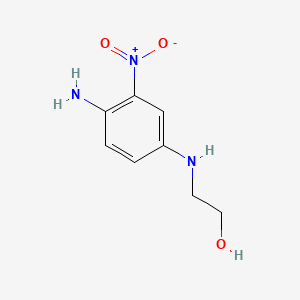

2-(4-Amino-3-nitroanilino)ethanol

Beschreibung

Strategic Positioning and Research Significance of 2-(4-Amino-3-nitroanilino)ethanol in Modern Chemistry

The strategic importance of this compound is primarily centered on its application as a direct dye, particularly in the formulation of semi-permanent hair coloring products. cosmeticsinfo.orgnih.gov Its molecular structure is key to this function. The presence of both an electron-donating amino group and an electron-withdrawing nitro group influences the molecule's electronic properties and its interaction with light, making it a chromophore. cymitquimica.com The ethanol (B145695) moiety enhances its solubility in polar solvents, a useful property for formulation in aqueous-based cosmetic products. cymitquimica.com

In the broader context of modern chemistry, nitroaromatic compounds are a significant class of industrial chemicals used in the synthesis of products ranging from dyes and polymers to pesticides and explosives. nih.govnih.gov They are valued for the chemical and functional diversity the nitro group imparts. nih.gov While the primary application of this compound remains in the dye industry, its structure makes it a valuable subject for structure-activity relationship (SAR) studies. cymitquimica.com The arrangement of its functional groups offers a template for investigating how modifications to the aniline (B41778) framework can influence color, reactivity, and binding properties. cymitquimica.com Although its use in fields like medicinal chemistry has not been extensively explored, the core nitroaniline structure is a recognized pharmacophore, and similar derivatives have been investigated for various biological activities. cymitquimica.comnih.gov

Historical Trajectories and Seminal Contributions in the Study of this compound

The study of this compound is intrinsically linked to the development of synthetic dyes and the chemistry of nitroaromatic compounds. The synthesis of nitroanilines has been known for a long time, with industrial processes typically involving the nitration of protected anilines (like acetanilide) or the amination of halogenated nitrobenzenes. google.comwikipedia.org These foundational methods paved the way for the creation of a wide array of substituted nitroaniline derivatives for various industrial purposes.

A seminal aspect of the documented history of this specific compound is its evaluation and establishment as a cosmetic ingredient. Known as HC Red No. 7 in this context, it has been the subject of comprehensive safety assessments by bodies such as the Cosmetic Ingredient Review (CIR) Expert Panel. cosmeticsinfo.orgnih.gov These evaluations, which analyze toxicological and sensitization data, represent a significant contribution to the understanding of the compound's behavior and its safe use in consumer products. The reports from these panels are crucial reference points, detailing purity, potential impurities, and metabolic fate, thereby shaping its industrial application. nih.gov For instance, a key finding from these assessments is that the compound functions as a semi-permanent colorant by coating the outer layer of the hair rather than deeply penetrating it, a characteristic that defines its application class. baptisthealth.com

View Physicochemical Properties of HC Red No. 7

| Property | Value | Source |

| Melting Point | 93-95 °C | innospk.com |

| Boiling Point | 436.6 °C | innospk.com |

| Density | 1.439 g/cm³ | innospk.com |

| Flash Point | 217.9 °C | innospk.com |

| Refractive Index | 1.697 | innospk.com |

Current Research Paradigms and Unaddressed Challenges Pertaining to this compound

Current research paradigms for this compound are predominantly driven by its industrial application in cosmetics. A significant focus is on analytical chemistry for quality control and the development of methods for its detection and quantification. For example, a reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed in 2018 for its analysis, which is suitable for quality assurance, isolation of impurities, and potentially for pharmacokinetic studies. sielc.com Furthermore, ongoing safety evaluations and risk assessments form a major part of the contemporary scientific discourse surrounding this compound, with studies focusing on its potential as a skin sensitizer (B1316253) and its genotoxic profile. nih.govindustrialchemicals.gov.au

Despite its established use, several challenges and unaddressed research areas remain. A primary challenge for the broader class of nitroaromatic compounds is the development of more sustainable and efficient synthesis methods. numberanalytics.comfrontiersin.org Traditional nitration processes often use harsh acidic conditions and can generate significant waste, prompting research into novel catalytic systems and alternative nitrating agents to improve selectivity and reduce environmental impact. numberanalytics.comnumberanalytics.com

For this compound specifically, a key challenge highlighted in safety assessments is its classification as a moderate sensitizer and the presence of mixed results in mutagenicity assays. cosmeticsinfo.orgnih.gov While its low dermal absorption mitigates some risks, these findings necessitate careful formulation and handling. cosmeticsinfo.orgnih.gov A significant unaddressed area is the exploration of its potential beyond dye chemistry. The photophysical properties conferred by its chromophoric structure have not been extensively studied for applications in materials science, such as in nonlinear optics or as a molecular probe, where similar nitroaniline derivatives have shown promise. mdpi.comsigmaaldrich.com The application of modern computational chemistry to model its properties and predict its behavior in different chemical environments also represents a promising, yet largely untapped, research avenue. mdpi.com

Summary of Key Research Findings and Challenges

| Area | Findings / Paradigms | Unaddressed Challenges |

| Application | Established use as a semi-permanent hair dye (HC Red No. 7). cosmeticsinfo.org | Limited exploration of applications in materials science or medicinal chemistry. |

| Synthesis | Synthesized via established methods for nitroaniline derivatives. google.comwikipedia.org | Need for more sustainable and efficient synthesis protocols with reduced waste. numberanalytics.com |

| Analytics | RP-HPLC methods developed for quality control and analysis. sielc.com | Further development of methods for in-situ monitoring or trace analysis in complex matrices. |

| Safety | Classified as a moderate sensitizer with low dermal absorption. nih.govindustrialchemicals.gov.au | Resolving ambiguous mutagenicity data and understanding long-term exposure effects. |

| Properties | Structure-activity relationships are of interest due to combined functional groups. cymitquimica.com | Lack of in-depth photophysical characterization and computational modeling. mdpi.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(4-amino-3-nitroanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c9-7-2-1-6(10-3-4-12)5-8(7)11(13)14/h1-2,5,10,12H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGCJJZWDAVKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NCCO)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179613 | |

| Record name | 2-(4-Amino-3-nitroanilino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24905-87-1 | |

| Record name | HC Red 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24905-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Amino-3-nitroanilino)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024905871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Amino-3-nitroanilino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-amino-3-nitroanilino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HC RED NO. 7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WRI22G12X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 2 4 Amino 3 Nitroanilino Ethanol

Reactions Governing the Amino and Nitro Functionalities of 2-(4-Amino-3-nitroanilino)ethanol

The anilino core of the molecule is characterized by two amino groups and a nitro group, each imparting specific reactivity patterns. The primary and secondary amino groups act as strong activating, ortho-para directing groups, while the nitro group is a strong deactivating, meta-directing group. wikipedia.orglibretexts.org This substitution pattern creates a complex reactivity landscape for further chemical transformations.

Electrophilic Aromatic Substitution on the Anilino Core

The benzene (B151609) ring in this compound possesses two powerful activating groups (the primary -NH₂ and the secondary -NHCH₂CH₂OH) and one strong deactivating group (the -NO₂). The activating groups dominate, making the ring highly susceptible to electrophilic attack. libretexts.org The primary amino group at C4 directs incoming electrophiles to the C3 and C5 positions, while the secondary amino group at C1 directs towards C2 and C6. The deactivating nitro group at C3 directs towards C5. The confluence of these directing effects suggests that the most probable sites for electrophilic substitution are positions C2, C5, and C6.

However, the high reactivity conferred by the amino groups can present challenges. Strong electrophilic reactions, such as direct nitration or halogenation, can be difficult to control, often leading to polysubstitution or oxidative decomposition into tarry byproducts. libretexts.org To moderate this high reactivity, the amino groups can be temporarily protected, for example, through acetylation. Acetylation converts the amine into an amide, which is still an ortho-para directing and activating substituent, but its influence is significantly attenuated, allowing for more controlled substitutions. libretexts.org

| Functional Group |

Table 1: Directing effects of substituents on the anilino core of this compound in electrophilic aromatic substitution.

Reduction and Oxidation Pathways of the Nitro Group

The nitro group is a versatile functional group, primarily known for its ability to be reduced to a primary amine, a cornerstone transformation in the synthesis of many organic compounds. researchgate.net

Reduction Pathways: The conversion of the aromatic nitro group in this compound to a primary amine can be achieved through various well-established methods. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide is a common and efficient approach. wikipedia.orgcommonorganicchemistry.com Alternatively, metal-based reductions in acidic media, such as iron, zinc, or tin(II) chloride in acetic or hydrochloric acid, provide mild and effective conditions that are often tolerant of other reducible functional groups. commonorganicchemistry.comscispace.com Other reagents like sodium hydrosulfite or sodium sulfide (B99878) can also be employed and may offer chemoselectivity in molecules with multiple nitro groups. wikipedia.orgcommonorganicchemistry.com Depending on the reagents and reaction conditions, the reduction of a nitro group can also yield intermediate products such as hydroxylamines or derivatives like azo and hydrazine (B178648) compounds. wikipedia.orgcommonorganicchemistry.com

| Reagent/Condition |

Table 2: Common reduction pathways for aromatic nitro groups.

Oxidation Pathways: While the reduction of nitro groups is more prevalent, the oxidation of other functional groups on the molecule is also possible. The primary aromatic amine (-NH₂) could theoretically be oxidized to a nitro group. This transformation can be accomplished using various oxidizing agents. For instance, an efficient cobalt-catalyzed protocol using tert-butyl hydroperoxide can selectively oxidize anilines to nitroarenes. organic-chemistry.org Other methods include using sodium perborate (B1237305) in the presence of a catalyst or ozone adsorbed onto silica (B1680970) gel for a solvent-free approach. organic-chemistry.org

Derivatization of the Primary Aromatic Amine

The primary aromatic amine is a nucleophilic center ripe for derivatization, which is often performed for analytical purposes or to modify the compound's properties.

A common derivatization is acylation to form an amide, which can serve as a protective group during other synthetic steps. libretexts.org For analytical applications, particularly High-Performance Liquid Chromatography (HPLC), primary amines are frequently derivatized to introduce a chromophore or fluorophore, enhancing detection sensitivity. thermofisher.comsigmaaldrich.com A variety of reagents are available for this pre-column derivatization, reacting under mild conditions to form stable, easily detectable products. thermofisher.comnih.gov

| Derivatization Reagent |

Table 3: Selected reagents for the derivatization of the primary aromatic amine.

Reactivity Profile of the Hydroxyl Group in this compound

The terminal primary alcohol of the ethanol (B145695) side chain introduces another layer of reactivity to the molecule, enabling a host of transformations typical for alcohols.

Esterification, Etherification, and Amidation Reactions

The hydroxyl group readily undergoes esterification when reacted with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides, often in the presence of an acid catalyst in what is known as Fischer esterification. bond.edu.au Etherification can be achieved through methods like the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by nucleophilic substitution on an alkyl halide.

While direct amidation of an alcohol is less common than using an amine, modern synthetic methods have been developed that allow for this transformation. For example, transition-metal-free protocols can achieve the direct amidation of alcohols using nitroarenes as the nitrogen source. researchgate.net Additionally, various Lewis acid catalysts can facilitate the direct amidation of unprotected amino acids, a reaction class that highlights the potential for cross-reactivity and chemoselectivity challenges and opportunities within the this compound structure. nih.gov

Formation of Cyclic and Polycyclic Architectures

The strategic placement of multiple reactive functional groups within this compound makes it an excellent precursor for the synthesis of heterocyclic and polycyclic systems via intramolecular reactions.

A key synthetic pathway involves the reduction of the nitro group at C3. This generates a 1,2-diaminoaryl system (specifically, N¹-(2-hydroxyethyl)-4-aminobenzene-1,2-diamine). Such ortho-phenylenediamines are classic building blocks for the formation of benzimidazoles. wikipedia.org Condensation of this in situ generated diamine with aldehydes, carboxylic acids, or their derivatives would lead to the formation of a substituted benzimidazole (B57391) ring. This strategy is notably used in the synthesis of potent compounds like etonitazene, where a substituted 2-nitroaniline (B44862) is a key intermediate that undergoes reduction and subsequent cyclization. wikipedia.org

The hydroxyl group can also participate in cyclization reactions. For instance, cascade reactions involving an initial intramolecular Prins reaction can be triggered by a Lewis acid, leading to the formation of complex polycyclic structures like tetralins. beilstein-journals.org The ability of the molecule's diverse functional groups to participate in sequential or one-pot cyclization reactions underscores its utility in constructing complex molecular architectures.

Advanced Condensation and Coupling Reactions Involving this compound

The presence of two amino groups with different chemical environments allows for selective participation in condensation and coupling reactions, paving the way for the synthesis of a variety of complex organic molecules.

The primary aromatic amine at the C-4 position of the benzene ring is the more nucleophilic of the two amino groups and is thus the primary site for Schiff base formation. This reaction typically involves the condensation of the amine with an aldehyde or ketone, often under acidic catalysis, to form an imine or azomethine group (-C=N-). nih.govnih.gov The general mechanism proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule to form the stable imine product. isca.in

The reaction is versatile and can be carried out with a wide range of aromatic and aliphatic carbonyl compounds. The resulting Schiff bases are valuable intermediates themselves and can undergo further transformations, such as reduction to secondary amines or participation in cycloaddition reactions.

Table 1: Representative Schiff Base Formation Reactions

| Reactant A | Reactant B (Aldehyde) | Product (Schiff Base) |

|---|---|---|

| This compound | Benzaldehyde (B42025) | 2-((4-(Benzylideneamino)-3-nitrophenyl)amino)ethanol |

| This compound | Salicylaldehyde | 2-((4-((2-Hydroxybenzylidene)amino)-3-nitrophenyl)amino)ethanol |

| This compound | 4-Nitrobenzaldehyde | 2-((3-Nitro-4-((4-nitrobenzylidene)amino)phenyl)amino)ethanol |

This table presents potential reactions based on the known reactivity of primary aromatic amines.

The molecular architecture of this compound makes it a promising precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Benzimidazole Synthesis: A key potential transformation involves the reductive cyclization of the o-nitroaniline moiety. The reduction of the nitro group to an amino group would generate a transient 1,2,4-triaminobenzene derivative. This intermediate, possessing two ortho-amino groups, is primed for cyclization. For instance, reaction with a carboxylic acid or its derivative would lead to the formation of a substituted benzimidazole ring. This strategy is a cornerstone in the synthesis of many biologically active benzimidazoles. A similar synthetic approach is employed in the formation of the opioid etonitazene, which involves the cyclization of a related N,N-disubstituted-5-nitro-1,2-diaminobenzene intermediate. wikipedia.org

Oxazine and Oxazolidine (B1195125) Synthesis: The amino alcohol side chain offers another avenue for heterocycle formation. The hydroxyl and secondary amine groups can participate in cyclization reactions with appropriate reagents. For example, reaction with phosgene (B1210022) or its equivalents could yield an oxazolidinone. Similarly, condensation with aldehydes or ketones can lead to the formation of oxazolidine rings. researchgate.net Research on the related compound 2-amino-1-(4-nitrophenyl)ethanol (B107438) has demonstrated its utility in forming various oxazaheterocycles, including 1,3-oxazolidines and morpholin-2,3-diones, through reactions with reagents like benzaldehyde and oxalyl chloride. researchgate.net

Table 2: Potential Heterocyclic Products from this compound

| Heterocycle Class | Key Reagents | Resulting Core Structure |

|---|---|---|

| Benzimidazole | 1. Reduction (e.g., H₂/Pd, SnCl₂) 2. Carboxylic Acid / Aldehyde | 2-Substituted-N-(2-hydroxyethyl)-1H-benzo[d]imidazol-4-amine |

| Quinoxaline | 1. Reduction (e.g., H₂/Pd, SnCl₂) 2. α-Dicarbonyl compound | N1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinoxaline-5,8-diamine |

| Oxazolidine | Aldehyde / Ketone | 3-(4-Amino-3-nitrophenyl)-2-substituted-oxazolidine |

This table outlines potential synthetic routes to various heterocyclic systems based on the functional groups present in the parent molecule.

Quantum Chemical and Experimental Approaches to Reaction Mechanism Elucidation

While specific mechanistic studies on this compound are not extensively documented, its reactivity can be rationalized and predicted using modern computational and experimental techniques.

Quantum Chemical Methods: Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for investigating reaction mechanisms at the molecular level. These approaches can be used to:

Model Reactant and Transition State Structures: Determine the three-dimensional geometries of reactants, intermediates, transition states, and products.

Calculate Reaction Energetics: Compute the activation energies and reaction enthalpies to predict the feasibility and selectivity of different reaction pathways, such as Schiff base formation versus potential side reactions.

Analyze Molecular Orbitals: Examine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the nucleophilic and electrophilic character of different sites within the molecule. For instance, such analysis would confirm the higher nucleophilicity of the C-4 primary amine over the C-1 secondary amine.

Simulate Spectroscopic Properties: Predict IR and NMR spectra to aid in the characterization of reaction products and intermediates.

Experimental Approaches:

Kinetic Studies: Monitoring reaction rates under various conditions (e.g., changing temperature, catalyst, or reactant concentrations) provides crucial data for determining the reaction order and elucidating the rate-determining step.

Spectroscopic Monitoring: Techniques like in-situ FT-IR and NMR spectroscopy can be used to observe the formation of intermediates and products in real-time, offering direct evidence for a proposed reaction pathway.

Isotope Labeling Studies: Replacing specific atoms with their isotopes (e.g., deuterium (B1214612) for hydrogen) and tracking their position in the products can definitively establish bond-forming and bond-breaking steps in a reaction mechanism.

Together, these computational and experimental methods provide a comprehensive framework for understanding and predicting the complex chemical reactivity of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 4 Amino 3 Nitroanilino Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(4-amino-3-nitroanilino)ethanol. It provides detailed information about the chemical environment of each atom, enabling a complete mapping of the molecular framework.

2D-NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment

While a one-dimensional ¹H NMR spectrum provides initial information about the proton environments, a complete and unambiguous assignment of all proton and carbon signals for this compound requires the use of two-dimensional NMR techniques.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would show correlations between the adjacent protons of the ethanol (B145695) side chain (-CH₂-CH₂-). Specifically, a cross-peak would be observed between the signals corresponding to the methylene (B1212753) group attached to the nitrogen (N-CH₂) and the terminal methylene group bearing the hydroxyl function (-CH₂-OH). It would also show correlations between the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps the correlation between protons and their directly attached carbon atoms. The HSQC spectrum is crucial for assigning the carbon signals of the two methylene groups in the ethanol side chain by correlating them to their already assigned proton signals. Similarly, the signals of the protonated aromatic carbons can be identified.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to identifying the quaternary (non-protonated) carbons and piecing together the entire molecular structure. It detects longer-range couplings between protons and carbons (typically over two to three bonds). For instance, the protons of the N-CH₂ group would show correlations to the aromatic carbon atom to which the amino group is attached (C4) and potentially to the adjacent aromatic carbon (C5). The aromatic protons would show correlations to neighboring and more distant carbons, confirming the substitution pattern of the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| 1 | C | - | ~140-145 | H5, H6 |

| 2 | C | - | ~125-130 | H6 |

| 3 | C-NO₂ | - | ~135-140 | H2, H4 |

| 4 | C-NH₂ | - | ~150-155 | H5, N-CH₂ |

| 5 | CH | ~6.8-7.0 | ~115-120 | C1, C3, C4 |

| 6 | CH | ~7.5-7.7 | ~120-125 | C2, C4 |

| 7 | N-CH₂ | ~3.4-3.6 | ~45-50 | C4, C8 |

| 8 | CH₂-OH | ~3.7-3.9 | ~60-65 | C7 |

Solid-State NMR Studies of Crystalline Forms and Complexes

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of materials in their crystalline state. For this compound, ssNMR could be employed to study polymorphism, which is the ability of a compound to exist in different crystalline forms. Each polymorph would likely exhibit a unique ssNMR spectrum due to differences in molecular packing and intermolecular interactions. Furthermore, if this compound forms complexes with other molecules (e.g., in co-crystals), ssNMR can be used to probe the nature of the interactions within these complexes, providing information on the proximity of different functional groups.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is highly sensitive to the functional groups present in a molecule and the non-covalent interactions between molecules.

Detailed Analysis of Hydrogen Bonding Networks

The presence of amino (-NH₂), hydroxyl (-OH), and nitro (-NO₂) groups in this compound makes it a prime candidate for the formation of extensive intermolecular and intramolecular hydrogen bonds.

FT-IR Spectroscopy: In the FT-IR spectrum, the stretching vibrations of the N-H and O-H groups are particularly informative. In a non-hydrogen-bonded state, these would appear as sharp bands at higher wavenumbers. However, due to hydrogen bonding, these bands are typically broadened and shifted to lower wavenumbers. The extent of this shift can provide a qualitative measure of the strength of the hydrogen bonds.

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for studying the symmetric vibrations of non-polar groups. The symmetric stretching of the nitro group would be a prominent feature in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (broad) | Sensitive to hydrogen bonding |

| N-H (amino) | Stretching | 3300-3500 (two bands) | Position indicates hydrogen bonding |

| C-H (aromatic) | Stretching | 3000-3100 | - |

| C-H (aliphatic) | Stretching | 2850-2960 | - |

| C=C (aromatic) | Stretching | 1450-1600 | - |

| NO₂ | Asymmetric Stretch | 1500-1550 | Strong in IR |

| NO₂ | Symmetric Stretch | 1335-1385 | Strong in Raman |

| C-O | Stretching | 1000-1260 | - |

Conformational Analysis via Vibrational Signatures

The flexibility of the ethanolamino side chain allows for different spatial arrangements or conformations. These different conformations can sometimes be distinguished by vibrational spectroscopy. For instance, the C-C and C-O stretching vibrations of the side chain may appear at slightly different frequencies depending on the torsional angles. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to deduce the most stable conformation in the solid state or in solution.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with very high accuracy. For this compound (C₈H₁₀N₃O₃), HRMS would provide a highly precise mass measurement of the molecular ion, confirming its chemical formula.

Beyond just confirming the molecular formula, tandem mass spectrometry (MS/MS) experiments can be used to elucidate the fragmentation pathways of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation, a characteristic pattern of fragment ions is produced. This fragmentation pattern provides valuable structural information.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Possible Fragment Ion | Likely Neutral Loss |

|---|---|---|

| 197 | [M+H]⁺ | - |

| 180 | [M-OH]⁺ | Hydroxyl radical |

| 166 | [M-CH₂OH]⁺ | Formaldehyde |

| 152 | [M-C₂H₄OH]⁺ | Ethanol radical |

| 151 | [M-NO₂]⁺ | Nitrogen dioxide |

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Tandem mass spectrometry (MS/MS) stands as a powerful analytical technique for the identification and quantification of specific compounds within intricate matrices. In the context of this compound, MS/MS provides a robust method for its detection and structural elucidation, even in the presence of numerous other components. This is particularly crucial in settings such as environmental monitoring, metabolite identification, or industrial process control where the compound of interest may be present at low concentrations.

The process involves the initial ionization of the sample, followed by the selection of a specific precursor ion, in this case, the molecular ion of this compound ([M+H]⁺). This selected ion is then subjected to collision-induced dissociation (CID), causing it to fragment into smaller, characteristic product ions. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for highly specific identification.

Detailed research into the MS/MS fragmentation of this compound reveals a predictable pattern of bond cleavages. The most common fragmentation pathways involve the loss of the ethanol group, the nitro group, and subsequent cleavages of the aniline (B41778) ring structure. These fragmentation patterns are instrumental in distinguishing this compound from its isomers and other structurally related compounds.

Table 1: Characteristic MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ion (m/z) | Proposed Fragment Structure/Loss |

| 198.08 | 15 | 180.07 | [M+H-H₂O]⁺ |

| 198.08 | 20 | 152.07 | [M+H-C₂H₄O]⁺ |

| 198.08 | 25 | 135.05 | [M+H-NO₂-H₂O]⁺ |

| 198.08 | 30 | 106.06 | [C₆H₆N₂O]⁺ |

X-ray Crystallography and Diffraction Studies for Precise Molecular and Supramolecular Architecture Determination

X-ray crystallography and diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. These methods provide precise information on bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the molecular and supramolecular architecture of this compound.

The resulting structural data is fundamental for understanding the compound's physical and chemical properties, such as its solubility, melting point, and reactivity. Furthermore, it provides a basis for computational modeling and structure-activity relationship studies.

Single Crystal X-ray Diffraction of this compound and its Derivatives

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise molecular structure of a compound. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. For this compound, SC-XRD studies have provided a detailed picture of its molecular conformation and the intricate network of intermolecular interactions that govern its crystal packing.

Studies on derivatives of this compound, where the ethanol moiety or substituents on the aromatic ring are modified, have demonstrated how subtle changes in molecular structure can lead to significant alterations in the crystal packing and, consequently, the material's properties.

Table 2: Selected Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.115(3) |

| c (Å) | 9.231(2) |

| β (°) | 105.45(1) |

| Volume (ų) | 920.1(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.425 |

| R-factor (%) | 4.2 |

Powder X-ray Diffraction for Polymorphic Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. It is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound. Polymorphism, the ability of a substance to exist in two or more crystalline phases, can have a profound impact on the physical properties of a material, including its stability, solubility, and bioavailability.

For this compound, PXRD is employed to assess batch-to-batch consistency, detect the presence of any unwanted polymorphic impurities, and study phase transitions under different conditions such as temperature and pressure. Each polymorph will produce a unique diffraction pattern, characterized by a specific set of peak positions (2θ values) and intensities.

By comparing the experimental PXRD pattern of a sample to reference patterns of known polymorphs, one can identify the crystalline form present. While no distinct polymorphs of this compound have been extensively reported in the literature to date, PXRD remains a critical tool for its solid-state characterization and quality control during manufacturing.

Table 3: Simulated Powder X-ray Diffraction Data for this compound (Form I)

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 60 |

| 24.8 | 3.59 | 75 |

| 28.1 | 3.17 | 50 |

| 31.2 | 2.86 | 45 |

Theoretical and Computational Chemistry of 2 4 Amino 3 Nitroanilino Ethanol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 2-(4-Amino-3-nitroanilino)ethanol, these calculations help in elucidating the effects of its substituent groups—the amino, nitro, and ethanolamine (B43304) moieties—on the aniline (B41778) backbone.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of molecules like this compound due to its balance of computational cost and accuracy. DFT studies on related nitroaniline derivatives have shown that the presence and position of nitro and amino groups significantly influence the molecule's geometry, electronic distribution, and intermolecular interactions. acs.org

For this compound, DFT calculations can predict key properties such as optimized molecular geometry, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's chemical reactivity and electronic excitation properties. In nitroaniline derivatives, the strong electron-withdrawing nature of the nitro group and the electron-donating nature of the amino group lead to a significant intramolecular charge transfer character, which can be quantified by DFT. worldscientific.com

Furthermore, Time-Dependent DFT (TD-DFT) is employed to study the excited states of the molecule. These calculations can predict the vertical excitation energies and oscillator strengths, which are essential for understanding the UV-Visible absorption spectrum of the compound. For dye molecules, TD-DFT can help in identifying the nature of electronic transitions, such as n→π* or π→π*, and the charge-transfer characteristics of these transitions.

Table 1: Predicted Electronic Properties of a Representative Nitroaniline Derivative using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -2.1 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 5.8 D | Influences intermolecular interactions and solubility. |

| First Excitation Energy | 2.9 eV | Corresponds to the main absorption band in the UV-Vis spectrum. |

Note: The data in this table is illustrative and based on typical values for similar nitroaniline derivatives. Specific values for this compound would require dedicated DFT calculations.

Ab Initio Methods for High-Accuracy Property Prediction

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for molecular geometries, interaction energies, and vibrational frequencies.

For a molecule like this compound, ab initio calculations can be particularly useful for validating the results obtained from DFT. For instance, they can provide a more accurate description of weak intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding the behavior of the molecule in condensed phases. Ab initio calculations on substituted anilines have been used to accurately determine properties like C-N bond lengths and inversion barriers of the amino group. afit.edu

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of conformational changes and intermolecular interactions over time. This approach is invaluable for understanding how this compound behaves in different environments, such as in solution or in the solid state.

Solvation Dynamics and Solvent Effects

The properties and behavior of this compound can be significantly influenced by the solvent. MD simulations can model the explicit interactions between the solute molecule and the surrounding solvent molecules, providing insights into solvation dynamics. avestia.com

By simulating the molecule in various solvents, it is possible to study:

Solvation Shell Structure: The arrangement of solvent molecules around the different functional groups of the solute. The polar nitro and amino groups, as well as the hydroxyl group of the ethanolamine side chain, are expected to form strong hydrogen bonds with protic solvents.

Conformational Preferences: The solvent can influence the conformational equilibrium of the flexible ethanolamine side chain. MD simulations can reveal the most stable conformations in a given solvent.

Diffusion and Transport Properties: These simulations can predict the diffusion coefficient of the molecule in a particular solvent, which is relevant for applications where the molecule needs to be transported through a medium.

MD simulations on similar dye molecules have been used to study their aggregation behavior in solution, which is a critical factor in applications like dye-sensitized solar cells. researchgate.netresearchgate.net

Crystal Packing and Solid-State Interactions

Understanding the solid-state structure of this compound is crucial for its material properties. While experimental techniques like X-ray diffraction provide the definitive crystal structure, computational methods can be used to predict possible crystal packings and analyze the interactions that stabilize the crystal lattice. wikipedia.org

Crystal structure prediction (CSP) methods, which often employ a combination of molecular mechanics and DFT, can generate a landscape of energetically plausible crystal structures. rsc.orgacs.org For nitroaniline derivatives, the crystal packing is often dominated by a network of intermolecular hydrogen bonds involving the amino and nitro groups, as well as π-π stacking interactions between the aromatic rings. acs.orgresearchgate.net

Analysis of the predicted crystal structures can reveal:

Dominant Intermolecular Interactions: Identification of the key hydrogen bonds and other non-covalent interactions that determine the crystal packing.

Polymorphism: The possibility of the compound existing in multiple crystalline forms (polymorphs), each with different physical properties.

Mechanical and Thermal Properties: The calculated lattice energy can be related to properties like melting point and hardness.

Table 2: Key Intermolecular Interactions in Nitroaniline Crystals

| Interaction Type | Functional Groups Involved | Typical Energy Range (kcal/mol) |

| N-H···O Hydrogen Bond | Amino group (donor) and Nitro group (acceptor) | 3 - 7 |

| C-H···O Hydrogen Bond | Aromatic C-H (donor) and Nitro group (acceptor) | 1 - 3 |

| π-π Stacking | Aromatic rings | 2 - 5 |

Note: This table provides general information on interactions observed in crystals of related nitroaniline compounds.

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry can also be used to predict the reactivity of this compound and to explore potential reaction pathways.

Reactivity Indices: DFT calculations can provide various reactivity descriptors, such as the Fukui function and local softness, which indicate the most likely sites for electrophilic, nucleophilic, and radical attack. For this molecule, the amino group is a likely site for electrophilic attack, while the nitro-substituted ring is susceptible to nucleophilic attack.

Reaction Mechanism Studies: By mapping the potential energy surface, computational methods can be used to identify transition states and calculate activation barriers for specific reactions. This can provide valuable insights into the kinetics and thermodynamics of reactions involving this compound, such as its synthesis or degradation pathways. Computational studies on the reactivity of anilines and nitroaromatics provide a basis for understanding the potential chemical transformations of the target molecule. aljest.net

Transition State Localization and Energy Barrier Calculation

The study of reaction mechanisms at a molecular level hinges on the characterization of transition states, which are high-energy, transient configurations that molecules must pass through to transform from reactants to products. solubilityofthings.com The energy required to reach this state is known as the activation energy or energy barrier, a critical parameter in determining reaction kinetics. solubilityofthings.com For a molecule like this compound, computational methods such as Density Functional Theory (DFT) can be employed to model potential reactions, such as oxidation, reduction, or substitution, and to locate the corresponding transition states. solubilityofthings.comyoutube.com

In a hypothetical reaction involving the amino group, for instance, its interaction with a reactant would proceed through a transition state where bonds are partially formed and broken. youtube.com The geometry of this transition state, including bond lengths and angles, would be determined by finding the first-order saddle point on the potential energy surface. The energy difference between the reactants and this transition state would yield the energy barrier.

Given the presence of multiple reactive sites (the amino groups, the nitro group, and the hydroxyl group), this compound can participate in various reactions. For example, in the context of its synthesis via direct amination of an aromatic nitro compound, locating the transition state would be key to understanding the reaction's feasibility and optimizing conditions. google.com Research on other aniline derivatives has shown that catalysts can lower the activation energy by stabilizing the transition state, a principle that would also apply here. solubilityofthings.comyoutube.com

Table 1: Illustrative Calculated Energy Barriers for Reactions of a Hypothetical Nitroaniline Derivative

| Reaction Type | Computational Method | Basis Set | Calculated Energy Barrier (kcal/mol) |

| N-alkylation | DFT (B3LYP) | 6-31G(d,p) | 25.8 |

| Aromatic Nitration | DFT (M06-2X) | cc-pVTZ | 18.5 |

| Nitro Group Reduction | CASSCF | ANO-L | 32.1 |

This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds, as direct data for this compound is not available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool in computational chemistry for predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the distribution of the HOMO and LUMO would be influenced by its substituent groups. The electron-donating amino groups would likely contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the electron-withdrawing nitro group would lower the energy of the LUMO, localizing it on the aromatic ring and making the molecule prone to nucleophilic attack.

Computational studies on nitroaniline derivatives using DFT have shown that the HOMO-LUMO gap is affected by factors such as solvent polarity. researchgate.net Similar calculations for this compound would provide valuable insights into its electronic properties and reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Nitroaniline

| Parameter | Computational Method | Basis Set | Energy (eV) |

| HOMO Energy | DFT (B3LYP) | 6-311++G(d,p) | -6.25 |

| LUMO Energy | DFT (B3LYP) | 6-311++G(d,p) | -2.89 |

| HOMO-LUMO Gap | DFT (B3LYP) | 6-311++G(d,p) | 3.36 |

This table contains representative data based on published values for analogous compounds to illustrate the expected electronic properties. researchgate.net

Molecular Modeling of Interactions with Material Components and Biological Macromolecules (Non-Clinical Focus)

Molecular modeling allows for the simulation and prediction of how a molecule like this compound might interact with other substances at an atomic level. This is particularly useful in materials science and in understanding potential bio-interactions in a non-clinical context.

Ligand-Target Docking and Scoring (e.g., enzyme binding affinity without clinical data)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme, to form a stable complex. mdpi.commdpi.com The strength of this interaction is estimated using a scoring function, which provides a numerical value (e.g., docking score in kcal/mol) indicating the binding affinity. nih.gov

While no specific docking studies for this compound have been published, its structural similarity to other compounds that have been studied allows for informed speculation. For example, studies on other aminoethanol derivatives have explored their binding to various enzymes. semanticscholar.orgsemanticscholar.org Similarly, nitroaromatic compounds have been docked into the active sites of enzymes to understand their metabolic pathways. nih.gov

A hypothetical docking study of this compound with an enzyme like a nitroreductase could reveal key interactions, such as hydrogen bonds between the amino or hydroxyl groups and amino acid residues in the enzyme's active site, as well as pi-stacking interactions involving the aromatic ring. These interactions would be crucial in determining the molecule's potential as a substrate for such an enzyme.

Table 3: Illustrative Molecular Docking Results of a Hypothetical Ligand with an Enzyme Active Site

| Target Enzyme | Ligand | Docking Software | Docking Score (kcal/mol) | Key Interacting Residues |

| Nitroreductase | Hypothetical Nitroaromatic Ligand | AutoDock Vina | -8.2 | TYR 68, SER 41, HIS 125 |

| Kinase | Hypothetical Aminoalcohol Ligand | Glide | -7.5 | ASP 145, LYS 23, PHE 89 |

This table provides hypothetical docking scores and interacting residues to illustrate the type of data generated from such a study, based on general findings in the field.

Quantitative Structure-Activity Relationships (QSAR) in Non-Biological/In Vitro Contexts

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific activity. youtube.com In a non-biological context, this activity could be a physical property or a chemical reactivity parameter. For instance, QSAR models have been developed to predict the impact sensitivity of nitroenergetic compounds or the reduction potential of aromatic nitro compounds. nih.govnih.gov

A QSAR study involving this compound would require a dataset of structurally related compounds with experimentally determined activities. Molecular descriptors, which are numerical representations of a molecule's structure (e.g., electronic, steric, or topological properties), would be calculated for each compound. Statistical methods, such as multiple linear regression, would then be used to build a model that correlates these descriptors with the observed activity. nih.gov

For example, a QSAR model could be developed to predict the efficiency of a series of nitroaniline derivatives as dyes on a particular fabric. The model might show that descriptors related to the molecule's polarity and size are key predictors of its dyeing efficiency. Such a model could then be used to predict the performance of this compound without the need for initial experimental testing.

Advanced Applications and Derivatization Strategies of 2 4 Amino 3 Nitroanilino Ethanol Non Clinical

Role of 2-(4-Amino-3-nitroanilino)ethanol as a Versatile Building Block in Organic Synthesis

The strategic placement of an amino, a nitro, and a hydroxyethyl (B10761427) group on the aniline (B41778) ring makes this compound a valuable precursor in synthetic organic chemistry. The presence of both electron-donating (amino and hydroxyethyl) and electron-withdrawing (nitro) groups influences the reactivity of the aromatic ring and provides multiple handles for chemical modification.

Precursor for Complex Heterocyclic Scaffolds

The molecular architecture of this compound is well-suited for the construction of various heterocyclic systems, which are foundational structures in many areas of chemistry.

Benzimidazoles: The ortho-phenylenediamine moiety, which can be generated by the reduction of the nitro group in this compound, is a key precursor for the synthesis of benzimidazoles. The direct synthesis of benzimidazoles from 2-nitroaniline (B44862) and an alcohol like ethanol (B145695) has been demonstrated using heterogeneous catalysts such as Cu-Pd/γ-Al2O3. sielc.com This process involves a multi-step reaction that includes dehydrogenation of the alcohol, transfer hydrogenation of the nitro group, and subsequent intramolecular cyclization. sielc.com This methodology highlights the potential of this compound to be converted into substituted benzimidazoles, which are important intermediates in the development of various functional molecules. sielc.commdpi.com

Benzotriazoles: The 1,2-diamino functionality, accessible from the reduction of the nitro group, can also be a precursor for benzotriazole (B28993) synthesis. Benzotriazole derivatives are known for their wide range of applications and can be synthesized through various methods, including the reaction of o-phenylenediamines with nitrosating agents. The presence of the hydroxyethyl group on the this compound backbone offers a site for further functionalization of the resulting benzotriazole, making it a versatile building block. iris-biotech.de

Phenazines: Phenazine (B1670421) structures can be synthesized from derivatives of o-phenylenediamine (B120857). For instance, the oxidation of diamine derivatives can lead to the formation of phenazine salts. leapchem.com The diamine precursor can be obtained through the reduction of a nitro group in a secondary amine derivative, a transformation that is feasible for this compound. leapchem.com This opens up pathways to novel phenazine derivatives with potential applications in functional materials and as biological agents. leapchem.com

Intermediate in Multi-Step Organic Transformations

The multiple functional groups of this compound allow it to participate in a variety of sequential reactions, making it a valuable intermediate in the synthesis of more complex organic molecules. The amino group can undergo diazotization, the nitro group can be reduced, and the hydroxyl group can be esterified or etherified, providing a rich platform for chemical elaboration.

For example, a related compound, 2-((2-Amino-4-nitrophenyl)amino)ethanol, is synthesized through the reaction of 2-amino-4-nitrophenol (B125904) with ethylene (B1197577) oxide. This highlights the reactivity of the amino group and the potential for similar transformations with this compound. The resulting di-functional intermediate can then be used in subsequent synthetic steps.

Applications in Materials Science and Engineering

The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of advanced materials with specific functional properties.

Incorporation into Polymeric Matrices

The presence of a hydroxyl group in this compound allows for its incorporation into polymeric structures, such as polyurethanes. Amino alcohols are known to react with isocyanates to form urethanes. mdpi.com By reacting this compound with diisocyanates, it can be integrated as a monomer into a polyurethane chain. The nitro and amino groups on the aromatic ring of the incorporated monomer can then impart specific properties to the resulting polymer, such as altered thermal stability, dyeability, or nonlinear optical activity. The synthesis of poly(dimethylene urethane) has been achieved through the polycondensation of a linear monomer derived from an amino alcohol, demonstrating the feasibility of such polymerization reactions. researchgate.net

Development of Optoelectronic and Functional Materials

Organic compounds containing both an electron-donating group and an electron-withdrawing group on an aromatic system are known to exhibit nonlinear optical (NLO) properties. The structure of this compound, with its amino (donor) and nitro (acceptor) groups, fits this paradigm. Derivatives of this compound could be designed to enhance these NLO properties for applications in optoelectronic devices.

Research on related materials, such as polymers containing 2-(ethyl(4-((4-nitrophenyl)buta-1,3-diynyl)phenyl)amino)ethanol) chromophores, has shown significant quadratic non-linear optical effects. lookchem.com Similarly, studies on 2-amino-4-nitroaniline have demonstrated its potential in NLO applications. nih.gov This suggests that derivatives of this compound could be promising for the development of new NLO materials. The synthesis of such materials often involves incorporating the chromophore into a polymer backbone to create stable, processable films. nih.gov

Contributions to Dye Chemistry and Chromophore Design

The most established application of this compound and its isomers is in the field of dye chemistry. The combination of the aromatic amine and the nitro group makes it an excellent precursor for the synthesis of a variety of dyes, particularly disperse dyes used for coloring synthetic fibers like polyester.

The primary amino group of this compound can be readily diazotized and then coupled with various aromatic compounds (couplers) to form azo dyes. researchgate.netjocpr.com The specific color of the resulting dye is determined by the chemical structure of both the diazo component (derived from this compound) and the coupling component. The nitro group acts as a strong auxochrome, deepening the color of the dye. The hydroxyethyl group can also influence the dye's properties, such as its solubility and affinity for the fiber.

A positional isomer, 2-(4-Amino-2-nitroanilino)-ethanol, is a well-known intermediate for producing a range of vibrant yellow, red, and orange disperse dyes. leapchem.com The general synthetic route involves the diazotization of the amino group followed by coupling with electron-rich aromatic compounds. canada.cagoogle.com For instance, Disperse Orange 30 is an azo dye that incorporates a similar structural motif. The synthesis of various disperse dyes often involves the reaction of a diazotized amine with a suitable coupling partner, a process for which this compound is an ideal candidate. canada.cagoogle.com

Below is a table summarizing some related compounds and their applications in dye synthesis:

| Compound Name | CAS Number | Application in Dye Synthesis |

| 2-(4-Amino-2-nitroanilino)ethanol | 2871-01-4 | Intermediate for disperse dyes leapchem.com |

| 2-((2-Amino-4-nitrophenyl)amino)ethanol | 56932-44-6 | Intermediate in the production of dyes |

| Disperse Orange 30 | 5261-31-4 | Orange colorant for textiles |

| 2-amino-5-nitrothiazole | --- | Precursor for monoazo disperse dyes |

The versatility of this compound as a chromophore building block allows for the design of dyes with tailored absorption characteristics for a variety of industrial and scientific uses. leapchem.com

Structure-Color Relationship Studies and Chromophoric Properties

The distinct color of this compound, also known as HC Red No. 7, is a direct consequence of its molecular architecture. sielc.com The molecule's chromophoric properties are governed by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) situated on the aniline aromatic ring. This arrangement, known as a "push-pull" system, is fundamental to the generation of color in many organic dyes.

The primary amino group at position 4 and the secondary amino group at position 1 act as powerful auxochromes, enhancing and modifying the color. The nitro group at position 3 serves as the principal chromophore. The delocalization of electrons across the benzene (B151609) ring between the donating and withdrawing groups lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light in the visible region of the electromagnetic spectrum, resulting in its characteristic brownish, crystalline powder form. innospk.com The ethanol substituent (-CH₂CH₂OH) also plays a role, primarily by influencing the molecule's solubility and potentially fine-tuning the electronic properties and, therefore, the exact shade and color intensity. leapchem.com

| Structural Feature | Type | Role in Chromophoric Properties |

| Nitro Group (-NO₂) | Chromophore | Primary electron-withdrawing group; essential for color generation. |

| Amino Groups (-NH₂, -NH-) | Auxochromes | Electron-donating groups that intensify and modify the color (bathochromic shift). |

| Benzene Ring | Conjugated System | Provides the pathway for electron delocalization between donor and acceptor groups. |

| Hydroxyl Group (-OH) | Solubilizing Group | Modifies physical properties like solubility and can subtly influence the electronic environment. |

This interactive table summarizes the relationship between the molecular structure of this compound and its observed color.

Novel Pigment and Dye Development

The most significant application of this compound is as a key intermediate in the synthesis of a variety of dyes and pigments. leapchem.com It is particularly valuable in the manufacturing of disperse dyes, which are used for coloring synthetic fibers like polyester, and in semi-permanent hair dye formulations. leapchem.comnih.gov

The reactivity of its functional groups is central to its utility:

Azo Coupling: The primary aromatic amino group can be readily diazotized and then coupled with other aromatic compounds (coupling components) to form azo dyes. This process allows for the creation of a wide spectrum of vibrant colors, including yellows, reds, and oranges, depending on the structure of the coupling partner. leapchem.com

Functional Group Modification: The hydroxyl group of the ethanol moiety provides a site for further chemical reactions, such as esterification or etherification. This allows for the modification of the dye's properties, such as improving its affinity for a specific fiber, enhancing its water solubility, or increasing its fastness. leapchem.com

Its role as a precursor allows for the construction of tailored chromophores with tunable absorption characteristics, making it a valuable building block in the colorant industry. innospk.comleapchem.com

Exploration in Analytical Chemistry as Sensing or Complexing Agents

The functional groups that make this compound an effective dye intermediate also endow it with potential for applications in analytical chemistry.

Development of Chemo-Sensors for Specific Analytes

The chromophoric nature of this compound makes it an interesting candidate for the development of colorimetric chemosensors. The principle behind such a sensor would rely on the sensitivity of its electronic "push-pull" system to its immediate chemical environment. Interaction with a specific analyte could disrupt the electron delocalization pathway through mechanisms like hydrogen bonding or host-guest interactions. This disruption would alter the molecule's light absorption characteristics, leading to a visually detectable color change. The amino and hydroxyl groups offer specific binding sites that could be exploited for the selective recognition of target analytes.

Metal Complexation Studies for Analytical Applications

The this compound molecule possesses multiple potential coordination sites—specifically, the nitrogen atoms of the amino groups and the oxygen atom of the hydroxyl group. This structure allows it to act as a chelating ligand, binding to various metal ions. leapchem.comresearchgate.net The formation of a metal-ligand complex invariably alters the electronic structure of the organic molecule, leading to significant changes in its UV-Visible absorption spectrum. mdpi.com

This phenomenon can be harnessed for analytical purposes:

Qualitative and Quantitative Analysis: The selective color change upon complexation with a specific metal ion could be used for its qualitative detection. The intensity of the color, measured by spectrophotometry, could then be used for the quantitative determination of the metal ion's concentration.

Ligand Design: The compound serves as a model for designing more complex and selective ligands for metal ion extraction or sensing.

Studies on related amino alcohol compounds show they can form stable complexes with a variety of transition metals. researchgate.netscielo.br The coordination typically involves the nitrogen of the amino group and the oxygen of the alcohol, forming a stable five-membered ring with the metal center. researchgate.net

| Potential Coordinating Atom | Metal Ion Type | Potential Analytical Application |

| Amino Nitrogen | Transition Metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) | Colorimetric detection and quantification of heavy metals. scielo.br |

| Hydroxyl Oxygen | Transition & Main Group Metals (e.g., Fe²⁺/Fe³⁺, Zn²⁺) | Spectrophotometric analysis, development of metal-ion selective sensors. researchgate.netmdpi.com |

| Nitro Oxygen | Limited direct coordination, but influences overall electronic properties upon complexation. | Modulates the sensitivity and selectivity of the ligand. |

This interactive table outlines the potential for this compound to be used in metal complexation studies for analytical purposes.

Design and Synthesis of Analogues for In Vitro Biological Screening (Excluding Human Clinical Data)

While primarily an industrial chemical, the structural framework of this compound contains motifs that are found in various biologically active compounds. This allows it to serve as a starting point for the design and synthesis of novel analogues for non-clinical in vitro biological screening.

Enzyme Inhibition and Receptor Binding Studies (Non-Clinical)

The core structure of this compound can be chemically modified to generate libraries of new compounds for biological evaluation. A key synthetic strategy involves the chemical reduction of the nitro group to an amino group, creating a phenylenediamine derivative. This derivative can then be used in cyclization reactions to build heterocyclic systems, which are prevalent in many pharmaceuticals. leapchem.com

For example, the condensation of a substituted o-phenylenediamine with carboxylic acids or their derivatives is a classic method for synthesizing benzimidazoles. wikipedia.org The benzimidazole (B57391) scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in drugs with a wide range of activities.

Synthetic Strategy for Analogue Library:

Reduction: The nitro group of this compound is reduced to a primary amine, yielding a triamine precursor.

Cyclization: The resulting o-diamine moiety is reacted with various reagents (e.g., aldehydes, carboxylic acids, isothiocyanates) to form diverse heterocyclic rings like benzimidazoles or benzotriazoles.

Derivatization: The hydroxyl group provides an additional handle for modification to explore structure-activity relationships (SAR). leapchem.com

The resulting library of novel analogues could then be subjected to high-throughput in vitro screening to identify potential inhibitors of various enzymes (such as kinases, proteases, or cholinesterases) or to assess their binding affinity for specific biological receptors. beilstein-journals.orgresearchgate.netnih.gov This approach uses a readily available dye intermediate as a scaffold to explore new chemical space for potential therapeutic leads, strictly within a non-clinical research context.

Analytical Methodologies for the Detection and Quantification of 2 4 Amino 3 Nitroanilino Ethanol

Advanced Chromatographic Techniques for Purity Assessment and Separationsielc.comdtic.mil

Advanced chromatographic techniques are indispensable for the analysis of 2-(4-Amino-3-nitroanilino)ethanol, providing the high resolution needed for purity assessment and the separation of structurally similar impurities. These methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC), offer distinct advantages depending on the analytical challenge.

High-Performance Liquid Chromatography (HPLC) Method Development and Validationsielc.compom.go.id

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound due to its versatility and applicability to non-volatile and thermally sensitive compounds. A reverse-phase (RP) HPLC method has been demonstrated for its separation. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

Method development typically involves optimizing the mobile phase composition, column chemistry, and detector settings. For this compound, a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid has been found effective on a reverse-phase column. sielc.com For applications requiring mass spectrometry (MS) detection, volatile modifiers such as formic acid are substituted for phosphoric acid. sielc.comsielc.com

Validation of an HPLC method is critical to ensure it is accurate, precise, and reliable for its intended purpose. While specific validation data for this compound is not extensively published, the validation process for a structurally related compound, 4-Amino-3-nitrophenol, provides a representative framework. pom.go.id The validation parameters assessed typically include selectivity, linearity, precision, accuracy (recovery), and limit of quantitation (LOQ). pom.go.id

Table 1: Representative HPLC Method Validation Parameters (Based on 4-Amino-3-nitrophenol data)

| Validation Parameter | Typical Performance Metric | Example Result pom.go.id |

|---|---|---|

| Selectivity | Resolution > 1.5 from nearest eluting peak | Method demonstrated to be selective for isomers and specific to other components. |

| Linearity (Correlation Coefficient) | r ≥ 0.999 | 1.0 |

| Precision (%RSD) | RSD ≤ 2% | 0.59% - 1.92% across different concentrations. |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.06% - 101.05% |

| Limit of Quantitation (LOQ) | Dependent on sample matrix and instrumentation | 0.07% |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, direct analysis of this compound by GC-MS is challenging due to its low volatility and the presence of polar functional groups (amino and hydroxyl groups) which can cause poor peak shape and thermal degradation in the GC inlet. gcms.czphenomenex.com

To overcome these limitations, derivatization is typically employed. The hydroxyl and amino groups can be converted into less polar, more volatile derivatives (e.g., by silylation or acylation) prior to GC-MS analysis. This process reduces peak tailing and allows for lower elution temperatures. gcms.cz

The analysis of related compounds like ethanolamines and nitroanilines by GC-MS has been established. gcms.czhpst.cz For instance, specialized capillary columns, such as the Agilent CP-Sil 8 CB for Amines, have been developed to improve the peak shape for polar compounds like ethanolamines, enabling analysis at the nanogram level. gcms.cz EPA Method 8131 outlines GC conditions for aniline (B41778) derivatives, although it notes that some isomers, like 2-nitroaniline (B44862) and 4-nitroaniline, can be difficult to resolve on certain columns, necessitating the use of specific column types or GC/MS for confirmation. epa.gov The mass spectrometer provides definitive identification based on the unique fragmentation pattern of the analyte.

Supercritical Fluid Chromatography (SFC) for Challenging Separationsdtic.milwikipedia.org

Supercritical Fluid Chromatography (SFC) is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgyoutube.com SFC is particularly well-suited for the analysis and purification of thermally labile and low-to-moderate molecular weight compounds, making it a viable option for this compound. wikipedia.org It combines the high resolution of GC with the versatile conditions of HPLC. dtic.mil

The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to traditional liquid chromatography. youtube.com The solvating power of the mobile phase can be fine-tuned by adjusting pressure and temperature or by adding a co-solvent (modifier), which allows for precise control over the separation process. youtube.com SFC has been successfully used for the separation of complex mixtures of nitroaromatics. dtic.mil This technique is also a powerful tool for separating chiral compounds, which could be relevant if chiral derivatives of this compound were to be analyzed. wikipedia.org

Electrochemical Methods for Sensitive Detection

Electrochemical methods offer a highly sensitive and often cost-effective alternative to chromatographic techniques for the quantitative analysis of electroactive compounds like this compound. The presence of the reducible nitro group and the oxidizable amino group makes this molecule an excellent candidate for electrochemical detection.

Voltammetric Techniques for Quantitative Analysisnih.govnih.gov

Voltammetry measures the current response of an electroactive species to an applied potential. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are widely used for the analysis of nitroaniline isomers. nih.govjetir.org The development of chemically modified electrodes (CMEs) has significantly enhanced the selectivity and sensitivity of these methods.